 
                            The synthesis of megestrol acetate involves several complex chemical reactions. A notable method includes the use of 6-ketone group-17α-acetoxyprogesterone as a starting material. The synthesis can be broken down into two main steps:
Megestrol acetate has a molecular formula of C22H30O3 and a molecular weight of 346.48 g/mol. Its structure features:
The structural representation can be summarized as follows:
Megestrol acetate undergoes various chemical reactions during its synthesis and metabolism:
The mechanism by which megestrol acetate exerts its effects involves:
Megestrol acetate exhibits several notable physical and chemical properties:
Megestrol acetate has several significant applications in medical science:
Megestrol acetate (C₂₄H₃₂O₄; molecular weight 384.51 g/mol) is a synthetic steroidal derivative structurally characterized by a pregnadiene backbone featuring a 6-methyl group and a 17α-acetoxy moiety [5] [6]. This chemical configuration—specifically the C6 unsaturation and C17 esterification—enhances its metabolic stability and receptor affinity compared to natural progesterone [3] [6]. The acetylated ester group at C17 reduces first-pass hepatic degradation, while the 6-methyl substitution impedes enzymatic reduction, prolonging biological activity [3].
Table 1: Structural Features of Megestrol Acetate vs. Key Progestins
| Compound | Core Structure | C6 Modification | C17 Modification | 
|---|---|---|---|
| Progesterone | Pregn-4-ene | None | Ketone | 
| Medroxyprogesterone | Pregn-4-ene | Methyl | Acetoxy | 
| Megestrol acetate | Pregna-4,6-diene | Methyl | Acetoxy | 
| Levonorgestrel | Estrane | None | Ethynyl | 
These modifications classify megestrol acetate as a first-generation progestin with enhanced lipophilicity, influencing its distribution and cellular uptake [6] [9]. Unlike progesterone, its A-ring modifications prevent reduction to allopregnanolone-like metabolites, altering neuroactive potential [9].
Megestrol acetate functions primarily as a high-affinity progesterone receptor (PR) agonist, binding PR with 65% relative affinity compared to the reference ligand promegestone [6]. Its pharmacodynamic actions extend beyond PR agonism:
Table 2: Receptor Binding Profile of Megestrol Acetate
| Receptor | Relative Affinity (%) | Primary Action | Functional Outcome | 
|---|---|---|---|
| Progesterone (PR) | 65 | Agonism | Antigonadotropic, anti-neoplastic | 
| Glucocorticoid (GR) | 30 | Partial agonism | Appetite stimulation, cytokine suppression | 
| Androgen (AR) | 5 | Weak partial agonism | Negligible androgenic effects | 
| Estrogen (ER) | 0 | No binding | No estrogenic activity | 
Notably, megestrol acetate shows no affinity for sex hormone-binding globulin (SHBG) or corticosteroid-binding globulin (CBG), enhancing free fraction bioavailability [6]. Its anti-gonadotropic effects stem from hypothalamic-pituitary-gonadal (HPG) axis suppression, reducing luteinizing hormone (LH) and estrogen synthesis [2] [6].
Absorption: Megestrol acetate is well-absorbed orally, with peak plasma concentrations (Tₘₐₓ) achieved in 1–3 hours for tablet formulations. Bioavailability approaches 100% due to efficient lymphatic uptake facilitated by its lipophilicity [2] [6]. Nanocrystal dispersion technology significantly enhances absorption kinetics in fasted states [7].
Metabolism: Hepatic biotransformation involves:
Excretion:
Table 3: Metabolic Pathways of Megestrol Acetate
| Process | Key Enzymes/Transporters | Metabolites | Elimination Route | 
|---|---|---|---|
| Phase I Oxidation | CYP3A4 | 1'-Hydroxymegestrol | Urine/Feces | 
| Reduction | 5α-Reductase | Dihydro derivatives | Feces | 
| Phase II Conjugation | UGT1A1, UGT2B7 | Glucuronide conjugates | Urine (primary) | 
| Transporter Interaction | P-glycoprotein | Parent compound | Biliary excretion | 
Structural and Functional Comparisons:
Glucocorticoid Mimicry Mechanisms:Megestrol acetate’s GR binding (46% affinity vs. cortisol’s 25%) underpins its glucocorticoid-like effects [2] [6]:
Table 4: Glucocorticoid Activity of Progestins
| Progestin | GR Binding Affinity (%) | CYP3A4 Induction | Anti-inflammatory Effects | 
|---|---|---|---|
| Megestrol acetate | 30 | Strong (PXR-mediated) | High (IL-6/TNF-α suppression) | 
| Medroxyprogesterone | 25 | Moderate | Moderate | 
| Progesterone | 10 | None | Low | 
| Levonorgestrel | 1 | None | Negligible | 
Unlike classical glucocorticoids, megestrol acetate does not bind mineralocorticoid receptors (MR), minimizing fluid retention risks [6]. Its PXR-mediated CYP3A4 induction contrasts with most progestins, necessitating caution in polypharmacy [8].
 
                                    
                CAS No.: 3397-16-8
 
                                    
                CAS No.: 2134602-45-0
CAS No.: 11104-40-8
 
                                    
                CAS No.: 64918-85-0
 
                                    
                CAS No.: 591-81-1
CAS No.: 51800-34-1